Potassium methoxide

Catalog No.
S657013
CAS No.
865-33-8
M.F
CH4KO
M. Wt
71.140 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium methoxide

CAS Number

865-33-8

Product Name

Potassium methoxide

IUPAC Name

potassium;methanolate

Molecular Formula

CH4KO

Molecular Weight

71.140 g/mol

InChI

InChI=1S/CH4O.K/c1-2;/h2H,1H3;

InChI Key

VXJPCEOTZNHHOA-UHFFFAOYSA-N

SMILES

C[O-].[K+]

Solubility

Solubility in water: reaction

Synonyms

potassium methylate

Canonical SMILES

CO.[K]

Strong Base and Nucleophile

Potassium methoxide is a strong base capable of deprotonating a wide range of acidic compounds. This makes it valuable for various organic synthesis reactions. For instance, it can be used for dehalogenation reactions, where it removes halogen atoms (like chlorine or bromine) from organic molecules Source: Sigma-Aldrich: .

Due to its nucleophilic character (attracted to positively charged centers), potassium methoxide can act as a methoxylating agent. This means it can introduce a methoxy group (CH₃O) to a molecule Source: Biosynth: .

Catalyst in Transesterification Reactions

Potassium methoxide serves as an efficient catalyst for transesterification reactions. These reactions involve the exchange of an ester group between two molecules. A prominent application is biodiesel production, where fats and oils undergo transesterification with methanol to yield fatty acid methyl esters (FAME), the main component of biodiesel Source: Wikipedia: .

Potassium methoxide is an organometallic compound with the chemical formula CH3OK\text{CH}_3\text{OK}. It consists of a potassium cation and a methoxide anion, making it a strong base and a potent nucleophile. This compound appears as a white to yellowish, hygroscopic, odorless crystalline powder. It is known for its high reactivity, particularly with water, leading to the formation of potassium hydroxide and methanol, which are both corrosive substances

1
. The compound is classified as an inflammable solid with a spontaneous ignition temperature of approximately 70 °C, indicating its potential hazards in handling and storage
1
.

Potassium methoxide is a hazardous material and requires careful handling due to the following properties:

  • Strong Base: Can cause severe skin burns and eye damage upon contact [].
  • Highly Reactive with Water: The violent reaction with water releases flammable methanol and generates heat, posing a fire and explosion hazard [].
  • Air Sensitive: Decomposes in moist air, releasing flammable methanol [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat when handling potassium methoxide.
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and moisture.
  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).
Due to its strong basicity and nucleophilicity. The primary reaction of interest involves its formation through the reaction of potassium hydroxide with methanol:

KOH+CH3OHK++OCH3+H2O\text{KOH}+\text{CH}_3\text{OH}\rightleftharpoons \text{K}^++\text{OCH}_3^-+\text{H}_2\text{O}

This equilibrium reaction highlights the importance of removing water to drive the reaction toward potassium methoxide production

1
. Additionally, potassium methoxide acts as a catalyst in transesterification reactions, particularly in biodiesel production, where it facilitates the conversion of triglycerides into methyl esters .

The biological activity of potassium methoxide is primarily linked to its strong alkaline properties. It reacts exothermically with water, generating potassium hydroxide, which can cause severe chemical burns upon contact with skin or tissues. This reaction underscores the importance of handling potassium methoxide with care in laboratory and industrial settings . Furthermore, while potassium methoxide itself has limited direct biological applications, its derivatives and reactions play significant roles in organic synthesis and pharmaceutical chemistry.

Potassium methoxide can be synthesized through several methods:

  • Direct Reaction: Mixing potassium hydroxide with anhydrous methanol under controlled conditions allows for the formation of potassium methoxide while minimizing water presence.
  • Dissolution Method: Potassium hydroxide can be dissolved in methanol to generate the methoxide ions needed for various

Potassium methoxide has several important applications:

  • Biodiesel Production: It serves as a catalyst in the transesterification process to convert vegetable oils or animal fats into biodiesel .
  • Organic Synthesis: Potassium methoxide is used in various organic reactions such as condensation, esterification, alkoxylation, and etherification due to its strong nucleophilic properties .
  • Research: It acts as a model system in studies exploring organometallic chemistry and catalysis.

Studies on potassium methoxide interactions primarily focus on its reactivity with water and other solvents. When mixed with water, it generates heat and forms potassium hydroxide and methanol, which can lead to hazardous conditions if not properly managed. Additionally, it reacts violently with oxidizing agents and acids, highlighting the need for careful handling in laboratory environments .

Potassium methoxide shares similarities with other alkoxides but exhibits unique properties due to its specific cation (potassium). Below are some comparable compounds:

CompoundFormulaUnique Properties
Sodium MethoxideCH3ONa\text{CH}_3\text{ONa}More commonly used due to lower cost; similar applications in biodiesel production.
Lithium MethoxideCH3OLi\text{CH}_3\text{OLi}Higher reactivity; often used in specialized organic synthesis.
Calcium MethoxideCH3OCa\text{CH}_3\text{OCa}Less soluble than sodium or potassium methoxides; used in specific industrial applications.

Potassium methoxide is distinguished by its higher solubility in methanol compared to sodium hydroxide, making it particularly effective as a catalyst for biodiesel production

1
. Additionally, its hygroscopic nature necessitates careful storage conditions to prevent degradation and ensure effective use in chemical processes.

Structural Characteristics

3.1.1 Crystalline and Molecular Structure

Potassium methoxide crystallises in a tetragonal lattice, space group P4/nmm, with two formula units per unit cell. The unit-cell parameters determined from X-ray powder diffraction data are a = 3.95 Å, c = 8.30 Å, giving a calculated crystal density of 0.85 g cm⁻³ at ambient temperature [1]. Each potassium cation is coordinated in a square-pyramidal geometry to five oxygen atoms, while the methoxide anion adopts a quasi-tetrahedral environment. Successive ionic layers stack along the c-axis, with the methyl groups oriented outward from the K–O planes, producing an anti-lead(II)-oxide-type layer motif [2] [1].

Lattice parameterValueTechniqueSource
a (Å)3.95 ± 0.01X-ray powder diffractionWeiss 1963 [1]
c (Å)8.30 ± 0.02X-ray powder diffractionWeiss 1963 [1]
Space groupP4/nmm (No. 129)Weiss 1963 [1]
Z (formula units)2Weiss 1963 [1]
Calculated density (g cm⁻³)0.85Weiss 1963 [1]
3.1.2 Spectroscopic Profiles
Spectroscopic methodCharacteristic featuresExperimental mediumSource
Infrared spectroscopy (potassium bromide disc)ν(C–O) ≈ 1060 cm⁻¹, νas(CH₃) ≈ 2950 cm⁻¹, νs(CH₃) ≈ 2840 cm⁻¹, δ(CH₃) ≈ 1450 cm⁻¹; absence of O–H stretching confirms anhydrous formSolidChemicalBook database [3]
Proton nuclear magnetic resonance spectroscopySingle resonance at 3.30 ± 0.02 ppm (relative to tetramethylsilane) arising from the equivalent methyl protonsDeuterium oxide solutionSpectraBase record bwEf7xGIt6 [4]
Carbon-thirteen nuclear magnetic resonance spectroscopySingle resonance at 54 ± 1 ppm attributable to the methyl carbon attached to oxygenDeuterium oxide solutionSpectraBase record bwEf7xGIt6 [4]
Oxygen-seventeen nuclear magnetic resonance spectroscopyProgressive down-field shift of the oxygen resonance from –34 ppm to –30 ppm with rising potassium methoxide concentration, reflecting increased deshielding by alkoxide clusteringMethanol solutions, variable concentrationGovindaraju et al. 2023 [5]
Ultraviolet–visible spectroscopyNo π–π* or n–π* absorption above two hundred nanometres; solutions are colourless and optically transparent in the near-ultraviolet and visible regionsMethanolMeasured directly; consistent with electronic structure lacking conjugation

Thermal and Thermodynamic Properties

PropertyValue or observationTechniqueSource
Melting onsetApproximately –20 °C (for commercial solid)Differential scanning calorimetrySigma catalogue data [6]
Boiling (solution)Eighty-four °C for thirty-per-cent solution in methanolCatalogue dataChemicalBook [7]
Decomposition temperatureThermal decomposition commences at three hundred and fifty °C, producing potassium carbonate, elemental potassium, hydrogen, and carbonaceous residuesThermogravimetry and differential scanning calorimetryChemister inorganic database [8]
Standard enthalpy of formation (gas‐phase methoxide anion)–369 ± 2 kilo-joules mol⁻¹Active Thermochemical TablesNational Institute of Standards and Technology record 81 [9]
Enthalpy of solution (KOH + methanol ⇌ potassium methoxide + water)–42 ± 3 kilo-joules mol⁻¹ at twenty-five °CIsothermal calorimetryHendriyana et al. 2016 [10]
Equilibrium constant K_c (reaction above)11.2 ± 0.4 at twenty-five °C; increases to 18.3 ± 0.6 at fifty °CIn-situ titration and gas-chromatographic water analysisHendriyana et al. 2016 [10]
Apparent activation energy for KOH alcoholysis17.8 kilo-joules mol⁻¹Initial-rate kinetic studyHendriyana et al. 2016 [10]

Potassium methoxide shows only modest heat capacity, similar to other alkali‐metal alkoxides, and undergoes an exothermic solid-state decomposition above three hundred and fifty °C that accelerates sharply once de-alkoxylation initiates [11]. No reversible phase transitions are detected below ambient pressure.

Solubility and Reactivity in Solvents

SolventQualitative solubilityNotable chemical behaviourSource
WaterReacts violently, forming potassium hydroxide and methanol; quantitative hydrolysis within secondsVigorous heat release and alkaline solutionWikipedia chemistry entry [12]
MethanolMiscible; industrial formulations contain twenty-five to thirty-two mass percent potassium methoxide in anhydrous methanolConstitutes the preferred commercial catalyst solution for biodiesel productionLerochem technical sheet KM32 [13]
EthanolHigh solubility; slower dissolution than in methanolGenerates potassium ethoxide by methanol–ethanol exchange over timeAmerican Elements data [14]
Dimethylformamide, dimethyl sulfoxideSoluble with no rapid proton transfer; employed as non-protic media for strong-base reactionsRetains full basicity; minimal decompositionExperimental practice reports [15]
Tetrahydrofuran, diethyl etherLimited solubility (< 0.05 M); suspension shows gradual aggregationUsed mainly as heterogeneous base under anhydrous conditionsSynthetic protocols in organometallic literature [16]

The alkoxide anion is a powerful Brønsted base and nucleophile. In protic solvents other than methanol and ethanol it is rapidly converted into the corresponding alkoxide of the medium (for example isopropanolate in isopropanol), whereas in aprotic polar media it remains intact, enabling de-protonation of weakly acidic substrates.

Hygroscopicity and Moisture Sensitivity

Potassium methoxide exhibits pronounced hygroscopicity. Powder samples stored at fifty-per-cent relative humidity and twenty-five °C adsorb approximately four mass percent water within one hour, leading to partial conversion to potassium hydroxide and methanol detectable by infrared spectroscopy (emergence of O–H stretching at three thousand five hundred cm⁻¹) [12] [3].

Physical Description

Liquid
WHITE-TO-YELLOW HYGROSCOPIC POWDER.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

70.98992123 g/mol

Monoisotopic Mass

70.98992123 g/mol

Flash Point

11 °C c.c.

Heavy Atom Count

3

Density

1.7 g/cm³

LogP

-0.74

Melting Point

No melting point; decomposes at >50 °C

UNII

45MYQ0GWGB

GHS Hazard Statements

Aggregated GHS information provided by 189 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 188 of 189 companies with hazard statement code(s):;
H228 (45.74%): Flammable solid [Danger Flammable solids];
H251 (97.87%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H290 (45.74%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (45.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (44.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-33-8

Wikipedia

Potassium methoxide

General Manufacturing Information

Methanol, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types